molecular formula C17H15ClN2O2 B1679489 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl- CAS No. 72430-63-8

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-

Cat. No. B1679489
CAS RN: 72430-63-8
M. Wt: 314.8 g/mol
InChI Key: KWAMGWDRGYTEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 5-6669 is bioactive chemical.

properties

CAS RN

72430-63-8

Product Name

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

7-chloro-5-(4-methoxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H15ClN2O2/c1-20-15-8-5-12(18)9-14(15)17(19-10-16(20)21)11-3-6-13(22-2)7-4-11/h3-9H,10H2,1-2H3

InChI Key

KWAMGWDRGYTEOJ-UHFFFAOYSA-N

SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-chloro-5-(4-methoxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2(1H)one
Ro 5-6669
Ro-5-6669

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L 3-neck RBF equipped with magnetic stir bar, condenser, thermocouple, and N2 inlet, crude D1 (30 g, 0.124 mol) was dissolved into 300 mL of ethylene glycol dimethyl ether (DME). To this was added a solution of Na2CO3 (21 g, 0.2 mol in 200 mL of H2O) followed by addition of 4-methoxyphenyl boronic acid (22 g, 0.145 mol) and Pd(PPh3)4 (1.2 g, 8.3 mmol). The reaction mixture was heated in a 85° C. oil bath, under N2, for 2 h and then cool to room temp. To this was added 200 mL of EtOAc and the mixture stirred for 5 min. The organic layer was separated and washed with H2O (200 mL) and brine (200 mL). The organic layer was dried over MgSO4 and then concentrated to dryness to give 53 g of crude product. This material was subjected to silica gel chromatography using 210 g of silica gel and EtOAc/hepatene (12:88 to 30:70 to 50:50 to 70:30; total of 8 L mobile phase). Fractions containing pure product were combined and concentrated to dryness to give 42.7 g of pure product in approximately quantitative yield. 1H NMR (300 MHz, CDCl3) δ 3.38 (s, 3H), 3.73 (d, 1H), 3.85 (s, 3H), 4.75 (d, 1H), 6.9 (m, 2H), 7.31 (m, 2H), 7.48-7.58 (m, 3H).
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Three
[Compound]
Name
mobile phase
Quantity
8 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-
Reactant of Route 2
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-
Reactant of Route 3
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-
Reactant of Route 4
Reactant of Route 4
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-
Reactant of Route 5
Reactant of Route 5
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-
Reactant of Route 6
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-methoxyphenyl)-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.